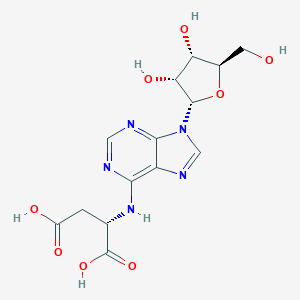

Succinoadenosine

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]butanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O8/c20-2-6-9(23)10(24)13(27-6)19-4-17-8-11(15-3-16-12(8)19)18-5(14(25)26)1-7(21)22/h3-6,9-10,13,20,23-24H,1-2H2,(H,21,22)(H,25,26)(H,15,16,18)/t5-,6+,9+,10+,13+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKGZCEJTCKHMRL-VWJPMABRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NC(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N[C@@H](CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Succinyladenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000912 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4542-23-8 | |

| Record name | Succinoadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4542-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinyladenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004542238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinyladenosine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZN9Z367G5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Succinyladenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000912 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

233 - 238 °C | |

| Record name | Succinyladenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000912 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Role of Succinyladenosine in Purine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Succinyladenosine, a derivative of adenosine, is not a canonical intermediate in the primary pathways of purine metabolism. Its presence in biological fluids is a critical biomarker for Adenylosuccinate Lyase (ADSL) deficiency, a rare and severe autosomal recessive disorder. This technical guide provides an in-depth exploration of the role of succinyladenosine, detailing its formation, the enzymatic context of its accumulation, and its significance in the pathophysiology of ADSL deficiency. This document summarizes key quantitative data, provides detailed experimental protocols for its detection, and visualizes the relevant metabolic pathways to serve as a comprehensive resource for researchers, clinicians, and professionals in drug development.

Introduction: The Aberrant Metabolism Leading to Succinyladenosine

Purine metabolism is a fundamental cellular process responsible for the synthesis of the building blocks of DNA and RNA, as well as molecules central to cellular energy transfer and signaling. The de novo synthesis pathway and the purine nucleotide cycle are two interconnected pathways crucial for maintaining the cellular purine pool. A key enzyme functioning in both of these pathways is Adenylosuccinate Lyase (ADSL).

Succinyladenosine emerges as a metabolic byproduct when ADSL activity is impaired.[1] Under normal physiological conditions, succinyladenosine is not detected or is present at very low levels in bodily fluids.[2] Its accumulation is a direct consequence of the dephosphorylation of adenylosuccinate (S-AMP), one of the two substrates of ADSL.[3] Therefore, the study of succinyladenosine is intrinsically linked to the understanding of ADSL function and the pathology of its deficiency.

Adenylosuccinate Lyase: The Bifunctional Enzyme at the Crossroads of Purine Metabolism

ADSL is a homotetrameric enzyme that catalyzes two distinct, non-sequential steps in purine biosynthesis, both involving the β-elimination of fumarate.[4]

-

De Novo Purine Synthesis: ADSL converts 5-aminoimidazole-4-(N-succinylcarboxamide) ribotide (SAICAR) to 5-aminoimidazole-4-carboxamide ribotide (AICAR) and fumarate.[4][5] This reaction is a critical step in the ten-step pathway for the de novo synthesis of inosine monophosphate (IMP).

-

Purine Nucleotide Cycle: ADSL cleaves adenylosuccinate (S-AMP) to produce adenosine monophosphate (AMP) and fumarate.[4][5] This reaction is the final step in the synthesis of AMP from IMP and is also a component of the purine nucleotide cycle, which plays a vital role in the energy metabolism of muscle and other tissues.

The active sites of the ADSL homotetramer are formed by residues from three of the four subunits, highlighting the importance of its quaternary structure for catalytic activity.[6]

The Pathophysiology of ADSL Deficiency and the Emergence of Succinyladenosine

Mutations in the ADSL gene can lead to a deficiency in the ADSL enzyme, resulting in a spectrum of clinical presentations ranging from fatal neonatal encephalopathy to milder forms with psychomotor retardation and autistic features.[7] The deficiency of ADSL leads to the accumulation of its two substrates, SAICAR and S-AMP, within the cell. These phosphorylated compounds are then dephosphorylated by cellular phosphatases, leading to the formation of their respective nucleoside derivatives: succinylaminoimidazolecarboxamide riboside (SAICA riboside) and succinyladenosine.[3] These two succinylpurines are subsequently released into the cerebrospinal fluid (CSF) and urine, where their detection is the primary method for diagnosing ADSL deficiency.[3]

The exact mechanism by which the accumulation of these succinylpurines leads to the severe neurological symptoms of ADSL deficiency is not fully understood. It is hypothesized that SAICA riboside and/or succinyladenosine are neurotoxic.[7] The severity of the clinical phenotype has been correlated with the ratio of succinyladenosine to SAICA riboside (S-Ado/SAICAr) in the CSF, with a lower ratio often associated with a more severe clinical outcome.[1][8] However, some studies suggest this ratio may be secondary to the patient's developmental age at the time of sample collection rather than a direct predictor of phenotype severity.[9]

Quantitative Data in ADSL Deficiency

The concentrations of succinyladenosine and SAICA riboside in biological fluids are key diagnostic indicators for ADSL deficiency. The following tables summarize representative quantitative data found in the literature.

Table 1: Concentrations of Succinylpurines in ADSL Deficiency

| Analyte | Fluid | Condition | Concentration Range | Reference |

| Succinyladenosine | Urine | Normal (Children 1-18 years) | 0-21 µmol/mmol creatinine | [10] |

| Succinyladenosine | Dried Blood Spots | ADSL Deficiency | 1.5 - 21.3 µmol/L | [11] |

| SAICA riboside | Dried Blood Spots | ADSL Deficiency | 0.03 - 4.7 µmol/L | [11] |

| Succinyladenosine | Cerebrospinal Fluid | ADSL Deficiency | 100 - 500 µmol/L | [12] |

| Succinyladenosine | Dried Blood Spots | Control | 0.06 - 0.14 µmol/L | [11] |

| SAICA riboside | Dried Blood Spots | Control | 0 - 0.026 µmol/L | [11] |

Table 2: Kinetic Parameters of Human Adenylosuccinate Lyase (Wild-Type)

| Substrate | Km (µM) | kcat (s-1) | Reference |

| SAICAR | 2.35 | 90 | [13] |

| S-AMP | 1.79 | 97 | [13] |

Mutations in the ADSL gene can significantly impact the enzyme's kinetic properties, often leading to a decrease in Vmax.[4] The R303C mutation, for instance, has been shown to more significantly affect the enzyme's ability to catalyze the conversion of S-AMP compared to SAICAR.[14]

Experimental Protocols

The accurate quantification of succinyladenosine is crucial for the diagnosis and study of ADSL deficiency. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or tandem mass spectrometry (MS/MS) are the most common methods employed.

Sample Collection and Preparation for CSF Analysis

-

Collection: Collect cerebrospinal fluid (CSF) into sterile polypropylene tubes. For succinyladenosine analysis, it is recommended to collect samples into 5 numbered 2.0 mL microcentrifuge tubes (Tube 1: 0.5 mL, Tubes 2-5: 1.0 mL each) or as a single pooled sample.[2]

-

Storage: Immediately freeze the CSF samples at -20°C or below. For long-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles.[15]

-

Preparation for HPLC: Thaw samples on ice. To precipitate proteins, samples can be centrifuged at high speed (e.g., 16,000 x g) at 4°C. The supernatant is then transferred to a new tube for analysis.[16]

HPLC-MS/MS Method for Succinyladenosine Quantification

This protocol is a synthesized example based on common practices described in the literature.[17][18][19]

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) is suitable for separation.[17]

-

Mobile Phase A: 0.1% formic acid and 2 mM ammonium acetate in water.[17]

-

Mobile Phase B: 0.1% formic acid and 2 mM ammonium acetate in methanol.[17]

-

Gradient Elution:

-

Start with 100% Mobile Phase A.

-

Linearly increase to 40% Mobile Phase B over 1.5 minutes.

-

Increase to 100% Mobile Phase B at 1.8 minutes and hold.

-

Return to 100% Mobile Phase A for re-equilibration.[17]

-

-

Flow Rate: 0.5 mL/min.[17]

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).[11]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for succinyladenosine and an appropriate internal standard (e.g., isotopically labeled succinyladenosine) must be determined and optimized on the specific mass spectrometer being used.

-

Instrument Parameters: Optimize ion source parameters such as ion spray voltage, temperature, and gas flows for maximum signal intensity.[19]

-

-

Quantification:

-

Generate a calibration curve using standards of known succinyladenosine concentrations.

-

Quantify the amount of succinyladenosine in samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Signaling Pathways and Logical Relationships

The metabolic pathways involving ADSL and the formation of succinyladenosine can be visualized to better understand their interconnectedness.

De Novo Purine Synthesis and Purine Nucleotide Cycle

Caption: Overview of ADSL's role in purine metabolism.

The Purinosome

The enzymes of the de novo purine synthesis pathway, including ADSL, can assemble into a multi-enzyme complex called the purinosome.[20] This complex is thought to enhance the efficiency of the pathway by channeling intermediates between enzymes.[21] The formation of the purinosome is dynamic and can be influenced by the cellular metabolic state, such as purine levels.[20]

Caption: Regulation of purinosome assembly by purine levels.

Conclusion and Future Directions

Succinyladenosine is a pivotal molecule in the diagnosis and understanding of adenylosuccinate lyase deficiency. While its role as a biomarker is well-established, further research is needed to elucidate its potential direct toxic effects on the central nervous system. A deeper understanding of the pathogenic mechanisms of succinylpurine accumulation could pave the way for the development of targeted therapies for this devastating disorder. Furthermore, the study of how ADSL mutations affect not only enzyme kinetics but also its incorporation into the purinosome complex may provide additional insights into the disease's pathophysiology. The methodologies and data presented in this guide offer a solid foundation for researchers and clinicians working to unravel the complexities of purine metabolism and develop novel therapeutic strategies for related inborn errors of metabolism.

References

- 1. ADSL deficiency [www1.lf1.cuni.cz]

- 2. Succinyladenosine, CSF | MLabs [mlabs.umich.edu]

- 3. Adenylosuccinate lyase deficiency - Wikipedia [en.wikipedia.org]

- 4. Adenylosuccinate lyase - Wikipedia [en.wikipedia.org]

- 5. The structure of adenylosuccinate lyase, an enzyme with dual activity in the de novo purine biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. AdenylosuccinateLyase [collab.its.virginia.edu]

- 7. ADSL gene: MedlinePlus Genetics [medlineplus.gov]

- 8. Adenylosuccinate lyase deficiency--first British case - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biochemical and structural analysis of 14 mutant adsl enzyme complexes and correlation to phenotypic heterogeneity of adenylosuccinate lyase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Human Metabolome Database: Showing metabocard for Succinyladenosine (HMDB0000912) [hmdb.ca]

- 11. Screening for adenylosuccinate lyase deficiency using tandem mass spectrometry analysis of succinylpurines in neonatal dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Succinyladenosine | TargetMol [targetmol.com]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. assaygenie.com [assaygenie.com]

- 16. Optimized HPLC method to elucidate the complex purinergic signaling dynamics that regulate ATP, ADP, AMP, and adenosine levels in human blood - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Diagnosis of adenylosuccinate lyase deficiency by metabolomic profiling in plasma reveals a phenotypic spectrum - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Purinosome [sites.psu.edu]

- 21. The Purinosome: A Case Study for a Mammalian Metabolon - PMC [pmc.ncbi.nlm.nih.gov]

Succinyladenosine: A Key Biochemical Marker for Adenylosuccinate Lyase Deficiency

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Adenylosuccinate lyase (ADSL) deficiency is an autosomal recessive inborn error of purine metabolism characterized by a wide spectrum of neurological and physiological symptoms. The diagnosis of this complex disorder relies on the identification of specific biochemical markers. This technical guide provides a comprehensive overview of succinyladenosine (S-Ado) as a pivotal biomarker for ADSL deficiency. We delve into the biochemical basis of its accumulation, present detailed methodologies for its quantification, and offer a consolidated view of its clinical utility in diagnosis and patient stratification. This document is intended to serve as a valuable resource for researchers, clinicians, and professionals involved in the development of therapeutics for ADSL deficiency and related neurometabolic disorders.

Introduction

Adenylosuccinate lyase (ADSL) is a crucial enzyme that catalyzes two distinct steps in the de novo purine synthesis pathway and the purine nucleotide cycle.[1][2] A deficiency in ADSL activity leads to the accumulation of its two substrates, succinylaminoimidazolecarboxamide ribotide (SAICAR) and adenylosuccinate (S-AMP).[1][3] These phosphorylated compounds are subsequently dephosphorylated to their corresponding nucleosides, succinylaminoimidazolecarboxamide riboside (SAICAr) and succinyladenosine (S-Ado), which accumulate in the cerebrospinal fluid (CSF), urine, and plasma of affected individuals.[1][4][5] The presence of these succinylpurines is the hallmark of ADSL deficiency.[1][5]

Succinyladenosine, in particular, has emerged as a critical biomarker for the diagnosis and, to some extent, the prognostic evaluation of ADSL deficiency.[6][7] While both SAICAr and S-Ado are typically measured, the ratio of S-Ado to SAICAr has been shown to correlate with the clinical severity of the disease.[4][8][9] This guide will focus on the analytical methodologies for succinyladenosine detection, its quantitative levels in patients, and its role in the broader context of ADSL deficiency research and therapeutic development.

Biochemical Pathway and Pathophysiology

ADSL is a bifunctional enzyme that participates in two key reactions:

-

De Novo Purine Synthesis: The conversion of SAICAR to aminoimidazole carboxamide ribotide (AICAR).[2]

-

Purine Nucleotide Cycle: The conversion of S-AMP to adenosine monophosphate (AMP).[2]

A defect in ADSL leads to a blockage in these pathways, resulting in the accumulation of SAICAR and S-AMP. These are then dephosphorylated to SAICAr and S-Ado, respectively. The accumulation of these succinylpurines is believed to be neurotoxic and is responsible for the clinical manifestations of the disease, which include psychomotor retardation, seizures, and autistic features.[3][10]

Quantitative Data on Succinyladenosine Levels

The concentration of succinyladenosine in biological fluids is a key diagnostic indicator for ADSL deficiency. In healthy individuals, succinyladenosine is typically undetectable or present at very low levels in the CSF and urine.[5][7] In contrast, patients with ADSL deficiency exhibit significantly elevated levels. The ratio of S-Ado to SAICAr in the CSF has been correlated with the clinical severity of the disease.

Table 1: Succinyladenosine and SAICAr Levels in ADSL Deficiency Patients

| Clinical Phenotype | Fluid | Succinyladenosine (S-Ado) Concentration (µmol/L) | SAICAr Concentration (µmol/L) | S-Ado/SAICAr Ratio | Reference |

| Neonatal (Fatal) | CSF | Comparable to SAICAr | Comparable to S-Ado | < 1 | [8] |

| Type I (Severe) | CSF | Comparable to SAICAr | Comparable to S-Ado | ~ 1 | [4][8] |

| Type II (Mild/Moderate) | CSF | Markedly Higher than SAICAr | In the same range as severe cases | 2 - 4 | [1][4][8] |

| Patient F2 (Case Study) | CSF | 673.50 | Not Reported | Not Applicable | [11] |

| Healthy Controls | CSF | 1.1 ± 0.4 | Not Reported | Not Applicable | [12] |

| ADSL Patients (General) | Urine | millimolar range | millimolar range | Varies | [5] |

| Patient F1 (Case Study) | Urine | 281.9 (mmol/mol creatinine) | Not Reported | Not Applicable | [11] |

| Patient F3-2 (Case Study) | Urine | 96.9 (mmol/mol creatinine) | Not Reported | Not Applicable | [11] |

| Patient F3-3 (Case Study) | Urine | 123.8 (mmol/mol creatinine) | Not Reported | Not Applicable | [11] |

| Healthy Controls | Urine | 0 - 30.2 (mmol/mol creatinine) | Not Reported | Not Applicable | [11] |

Experimental Protocols

The accurate quantification of succinyladenosine in biological samples is critical for the diagnosis and monitoring of ADSL deficiency. The most common method employed is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

Sample Preparation (Urine)

A simple dilution or a more extensive solid-phase extraction (SPE) can be employed depending on the required sensitivity and the complexity of the sample matrix.

Simple Dilution Method:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the samples at 400 x g for 5 minutes to pellet any particulate matter.[13]

-

Dilute the supernatant with an appropriate solvent (e.g., 80% methanol) containing internal standards.[11]

-

Vortex the mixture thoroughly.

-

The sample is now ready for injection into the LC-MS/MS system.

Solid-Phase Extraction (SPE) Method:

-

Acidify the urine sample.

-

Condition a polymeric reversed-phase SPE cartridge.

-

Load the acidified sample onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the succinylpurines using an appropriate solvent.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

HPLC-MS/MS Method for Succinyladenosine Quantification in Urine

The following is a representative protocol based on published methods.[11][13]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system (e.g., Acquity UPLC)

-

Tandem Mass Spectrometer (MS/MS) (e.g., Acquity TQ)

Chromatographic Conditions:

-

Column: Acquity UPLC BEH C18 column (1.7 µm, 2.1 x 50 mm)[11]

-

Mobile Phase A: 0.1% formic acid / 2 mM ammonium acetate in water[11]

-

Mobile Phase B: 0.1% formic acid / 2 mM ammonium acetate in methanol[11]

-

Flow Rate: 0.5 mL/min[11]

-

Gradient:

-

Start with 100% Mobile Phase A.

-

Linear gradient to 40% Mobile Phase B over 1.5 minutes.

-

Increase to 100% Mobile Phase B at 1.8 minutes.

-

Regenerate the column with 100% Mobile Phase A for 2.5 minutes.[11]

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Internal Standards: A mixture of stable isotope-labeled purine analogs (e.g., ¹⁵N₂-adenine, ¹³C₅-adenosine) should be used for accurate quantification.[11]

Clinical Significance and Future Directions

The measurement of succinyladenosine is a cornerstone in the diagnostic workup for ADSL deficiency.[6][7] Its quantification in CSF and urine, particularly the S-Ado/SAICAr ratio, provides valuable information for patient stratification and may aid in predicting disease severity.[4][8][9]

Future research should focus on:

-

Standardization of analytical methods: Establishing standardized protocols for succinyladenosine quantification across different laboratories will improve the comparability of data.

-

Longitudinal studies: Tracking succinyladenosine levels over time in patients may provide insights into disease progression and response to therapeutic interventions.

-

Correlation with genotype: Further investigation into the relationship between specific ADSL gene mutations, succinyladenosine levels, and clinical phenotype is warranted.[4]

-

Therapeutic monitoring: Succinyladenosine could serve as a valuable biomarker to monitor the efficacy of novel therapies for ADSL deficiency.

Conclusion

Succinyladenosine is an indispensable biochemical marker for the diagnosis and management of ADSL deficiency. Its accurate measurement in biological fluids, combined with the analysis of the S-Ado/SAICAr ratio, offers crucial insights into the underlying pathophysiology and clinical severity of this debilitating disorder. The detailed protocols and quantitative data presented in this guide are intended to empower researchers and clinicians to advance our understanding of ADSL deficiency and to accelerate the development of effective treatments.

References

- 1. Clinical, biochemical and molecular genetic correlations in adenylosuccinate lyase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Adenylosuccinate lyase deficiency - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. An infantile autistic syndrome characterised by the presence of succinylpurines in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Adenylosuccinate lyase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Structural and Biochemical Characterization of Human Adenylosuccinate Lyase (ADSL) and the R303C ADSL Deficiency Associated Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ADSL deficiency [www1.lf1.cuni.cz]

- 11. Diagnosis of adenylosuccinate lyase deficiency by metabolomic profiling in plasma reveals a phenotypic spectrum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification and determination of succinyladenosine in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.plos.org [journals.plos.org]

The Link Between Succinyladenosine and Neurological Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Succinyladenosine, a metabolite that accumulates in the rare autosomal recessive disorder Adenylosuccinate Lyase (ADSL) deficiency, is a key biomarker for a spectrum of severe neurological impairments. This technical guide provides an in-depth exploration of the biochemical underpinnings of ADSL deficiency, the neurotoxic potential of succinyladenosine and related metabolites, and the experimental methodologies employed to investigate this devastating condition. By consolidating quantitative data, detailing experimental protocols, and visualizing complex biological pathways, this document serves as a comprehensive resource for researchers and professionals dedicated to understanding and developing therapies for this and related neurological disorders.

Introduction

Adenylosuccinate Lyase (ADSL) deficiency is an inborn error of purine metabolism characterized by a wide range of neurological symptoms, including severe psychomotor retardation, epilepsy, autistic features, and hypotonia.[1][2][3][4] The disease severity is broadly classified into three phenotypes: a fatal neonatal form, a severe infantile form (type I), and a more moderate or mild form (type II).[1][2] A hallmark of ADSL deficiency is the accumulation of two succinylpurines in bodily fluids: succinylaminoimidazole carboxamide riboside (SAICAr) and succinyladenosine (S-Ado).[2][3] While both are considered neurotoxic, the precise mechanisms by which they contribute to the pathophysiology of the disease are still under active investigation. This guide focuses on the role of succinyladenosine and its counterpart, SAICAr, in the context of neurological dysfunction, providing a technical overview for the scientific community.

Biochemical Basis of ADSL Deficiency

The enzyme Adenylosuccinate Lyase (ADSL) plays a crucial role in de novo purine synthesis and the purine nucleotide cycle. It catalyzes two separate steps: the conversion of succinylaminoimidazole carboxamide ribotide (SAICAR) to aminoimidazole carboxamide ribotide (AICAR) and the conversion of adenylosuccinate (S-AMP) to adenosine monophosphate (AMP).[1][2][3]

A deficiency in ADSL leads to the accumulation of its substrates, SAICAR and S-AMP. These are subsequently dephosphorylated by 5'-nucleotidases to SAICAr and succinyladenosine (S-Ado), respectively, which then accumulate in the cerebrospinal fluid (CSF), urine, and plasma of affected individuals.[1][3]

Signaling Pathway of Purine Metabolism and ADSL Deficiency

Data Presentation: Succinylpurine Levels in ADSL Deficiency

The concentrations of S-Ado and SAICAr in biological fluids are crucial for the diagnosis of ADSL deficiency. While absolute concentrations do not always correlate with disease severity, the ratio of S-Ado to SAICAr in the CSF has been shown to be indicative of the clinical phenotype.[1][5][6]

| Phenotype | S-Ado/SAICAr Ratio in CSF | Reference |

| Fatal Neonatal | < 1.0 | [6] |

| Severe Infantile (Type I) | ~ 1.0 | [5][6] |

| Moderate/Mild (Type II) | > 2.0 | [6] |

| Table 1: Correlation of S-Ado/SAICAr Ratio in Cerebrospinal Fluid (CSF) with ADSL Deficiency Phenotype. |

| Analyte | Fluid | ADSL Deficiency Patients | Control Subjects | Reference |

| Succinyladenosine (S-Ado) | CSF | Highly Elevated (Z-score up to 11.1) | Not detected or very low levels | [7][8] |

| SAICAr | CSF | Highly Elevated | Not detected or very low levels | [5][9] |

| Succinyladenosine (S-Ado) | Urine | 115.45 mmol/mmol creatinine (example) | Not detectable | [9] |

| SAICAr | Urine | 57.59 mmol/mmol creatinine (example) | Not detectable | [9] |

| Table 2: Typical Levels of Succinylpurines in Biological Fluids. |

Experimental Protocols

Quantification of Succinyladenosine and SAICAr

This method is commonly used for the routine screening and quantification of succinylpurines in biological fluids.[7][10][11]

Sample Preparation (CSF):

-

Collect cerebrospinal fluid (CSF) in sterile tubes and freeze immediately at -80°C until analysis.[11]

-

Thaw samples on ice.

-

Deproteinize the CSF sample by adding an equal volume of 10% trichloroacetic acid (TCA).

-

Vortex the mixture and incubate on ice for 10 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm filter before injection into the HPLC system.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used. For example:

-

Solvent A: 0.1 M potassium phosphate buffer, pH 6.0.

-

Solvent B: Methanol.

-

Gradient: Start with 100% A, linearly increase to 20% B over 20 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 268 nm.

-

Quantification: Based on a standard curve generated with purified succinyladenosine and SAICAr standards.

LC-MS/MS offers higher sensitivity and specificity for the quantification of succinylpurines, especially at low concentrations.[8][12]

Sample Preparation (Urine):

-

Collect urine samples and store at -80°C.

-

Thaw samples and centrifuge to remove any precipitate.

-

Dilute the urine sample 1:10 with the initial mobile phase.

-

Filter through a 0.22 µm filter.

LC-MS/MS Conditions:

-

LC System: A UPLC system is preferred for better resolution.

-

Column: C18 or a mixed-mode column.

-

Mobile Phase:

-

Solvent A: 0.1% formic acid in water.

-

Solvent B: 0.1% formic acid in acetonitrile.

-

A steep gradient is used to elute the analytes.

-

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

MRM Transitions: Specific precursor-to-product ion transitions for S-Ado and SAICAr are monitored for quantification.

In Vitro Neurotoxicity Assays

Primary neuronal cultures are essential tools to investigate the direct neurotoxic effects of succinyladenosine and SAICAr.[1][13]

Protocol for Cortical Neuron Isolation:

-

Euthanize embryonic day 18 (E18) rat or mouse pups according to approved animal care protocols.

-

Dissect the cerebral cortices in ice-cold Hanks' Balanced Salt Solution (HBSS).

-

Remove the meninges and mince the tissue.

-

Digest the tissue with 0.25% trypsin-EDTA for 15 minutes at 37°C.

-

Inactivate the trypsin with DMEM containing 10% fetal bovine serum (FBS).

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Plate the cells onto poly-D-lysine-coated culture plates or coverslips in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin.

-

Maintain the cultures in a humidified incubator at 37°C and 5% CO2.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Plate primary neurons in a 96-well plate.

-

After allowing the cells to adhere and differentiate (typically 7-10 days in vitro), expose them to varying concentrations of succinyladenosine or SAICAr for a specified duration (e.g., 24, 48 hours).

-

Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

-

Incubate for 3-4 hours at 37°C to allow the formation of formazan crystals.

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage relative to untreated control cells.

LDH (Lactate Dehydrogenase) Release Assay: This assay measures the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, an indicator of cytotoxicity.

-

Culture and treat neurons as described for the MTT assay.

-

Collect the culture supernatant from each well.

-

Transfer the supernatant to a new 96-well plate.

-

Add the LDH assay reaction mixture (containing diaphorase and INT) to each well.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 490 nm.

-

A positive control for maximum LDH release is generated by lysing untreated cells with a lysis buffer.

-

Cytotoxicity is calculated as a percentage of the maximum LDH release.

Experimental Workflow for In Vitro Neurotoxicity Testing

Putative Mechanisms of Neurotoxicity

The precise molecular mechanisms underlying the neurotoxicity of succinyladenosine and SAICAr are not fully elucidated, but several hypotheses are being explored.

Disruption of Purinergic Signaling

Succinyladenosine is structurally similar to adenosine, a key neuromodulator that acts through purinergic P1 receptors (A1, A2A, A2B, A3). It is hypothesized that S-Ado may interfere with adenosine signaling, potentially by acting as a competitive antagonist or a partial agonist at these receptors. Disruption of purinergic signaling can have profound effects on neuronal excitability, synaptic transmission, and inflammation.[4]

Excitotoxicity via NMDA Receptor Modulation

There is some evidence to suggest that succinylpurines may contribute to excitotoxicity, a process implicated in many neurological disorders. This could occur through the modulation of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity but can mediate neuronal death when overactivated. While direct binding studies are needed, the structural similarities to adenosine, which can modulate NMDA receptor function, suggest a potential avenue of investigation.[14]

Signaling Pathway of Potential Neurotoxic Mechanisms

References

- 1. The activity and expression of adenylosuccinate lyase were reduced during modern human evolution, affecting brain and behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pathway-specific effects of ADSL deficiency on neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMDA Receptors: Linking Physiological Output to Biophysical Operation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purinergic receptor - Wikipedia [en.wikipedia.org]

- 5. Development of a new hazard scoring system in primary neuronal cell cultures for drug-induced acute neuronal toxicity identification in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pathway-specific effects of ADSL deficiency on neurodevelopment | eLife [elifesciences.org]

- 7. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro techniques for the assessment of neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Succinylpurines induce neuronal damage in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Simple and Fast Battery Test for Phenotypic Characterization of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A primary rat neuron-astrocyte-microglia tri-culture model for studying mechanisms of neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of adenosine and some of its structural analogues on the conductance of NMDA receptor channels in a subset of rat neostriatal neurones - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Initial Characterization of Succinyladenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinyladenosine (S-Ado) is a modified nucleoside that serves as a critical biomarker for the rare autosomal recessive metabolic disorder, Adenylosuccinate Lyase (ADSL) deficiency. Its discovery was not the result of a targeted search for a novel biomolecule, but rather a consequence of investigating the biochemical basis of a severe infantile neurodevelopmental disorder. This guide provides an in-depth technical overview of the seminal work that led to the identification and initial characterization of succinyladenosine, focusing on the core data, experimental methodologies, and the metabolic context of its discovery.

The Clinical Impetus: Adenylosuccinate Lyase Deficiency

The story of succinyladenosine's discovery begins with the clinical investigation of three children presenting with severe psychomotor delay and autistic features. In 1984, Jaeken and Van den Berghe reported the presence of two previously unidentified compounds in the cerebrospinal fluid (CSF), plasma, and urine of these patients.[1] These compounds were absent or present in only trace amounts in healthy individuals.[1] The accumulation of these metabolites was hypothesized to be the result of a deficiency in the enzyme adenylosuccinate lyase (ADSL).[1] This enzyme plays a crucial role in two distinct steps of purine metabolism: the de novo synthesis of purine nucleotides and the purine nucleotide cycle.[1][2]

A deficiency in ADSL leads to the accumulation of its two substrates, succinylaminoimidazole carboxamide ribotide (SAICAR) and adenylosuccinate (S-AMP). These phosphorylated compounds are then dephosphorylated, leading to the appearance of their corresponding nucleosides, succinylaminoimidazole carboxamide riboside (SAICAr) and succinyladenosine (S-Ado), in bodily fluids.[1][3]

Initial Isolation and Characterization

The initial identification of succinyladenosine in patient samples was a pivotal moment in understanding ADSL deficiency. The researchers employed a combination of analytical techniques common in the 1980s to isolate and characterize these novel succinylpurines.

Experimental Protocols

1. Sample Collection and Preparation:

-

Body Fluids: Cerebrospinal fluid (CSF), plasma, and urine were collected from the affected patients and control subjects.[1]

-

Deproteinization: While the 1984 paper does not specify the exact method, a common procedure at the time for preparing such samples for chromatography would have been precipitation of proteins using an acid like perchloric acid, followed by neutralization and centrifugation to remove the protein pellet.

2. Anion-Exchange Chromatography:

-

Principle: This technique was central to the initial separation of the unknown compounds.[1] Anion-exchange chromatography separates molecules based on their net negative charge. At a neutral pH, the phosphate and carboxyl groups of nucleotides and related compounds are negatively charged, allowing them to bind to a positively charged resin. They are then eluted by a gradient of increasing salt concentration or a decrease in pH.

-

Detailed Methodology (Reconstructed based on typical practices of the era):

-

Column: A column packed with a strong anion-exchange resin (e.g., Dowex 1x8) would have been used.

-

Sample Loading: The deproteinized and neutralized sample would be loaded onto the column.

-

Elution: A linear gradient of increasing concentration of a salt solution, such as ammonium formate or sodium chloride, would be applied to the column to elute the bound compounds. The succinylpurines, with their additional carboxyl groups, would be expected to elute at a higher salt concentration than many other urinary nucleosides.

-

Fraction Collection: The eluate would be collected in fractions for subsequent analysis.

-

3. Ultraviolet (UV) Spectrophotometry:

-

Principle: Purine compounds exhibit a characteristic UV absorbance maximum at approximately 260 nm. This property was used to detect the presence of the unknown compounds in the collected chromatographic fractions.[1]

-

Methodology: Each fraction collected from the anion-exchange chromatography would be analyzed using a UV spectrophotometer to measure its absorbance at various wavelengths, with a focus on the 250-280 nm range to identify purine-containing fractions.

4. Acid Hydrolysis for Structural Clues:

-

Principle: To gain insight into the structure of the isolated compounds, acid hydrolysis was performed.[1] This chemical reaction breaks down the molecule into its constituent components. For a modified nucleoside like succinyladenosine, this would be expected to yield the purine base, the ribose sugar, and the modifying group.

-

Methodology:

-

The purified unknown compound would be heated in a strong acid (e.g., hydrochloric acid).

-

The resulting hydrolysate would then be analyzed by other techniques, such as paper chromatography or amino acid analysis, to identify the released components. In the case of succinyladenosine, this would have revealed the presence of adenine, ribose, and a succinyl group (derived from aspartic acid).

-

5. Structural Confirmation by Synthesis:

-

Principle: The definitive identification of a novel natural product relies on comparing its properties to a chemically synthesized, structurally confirmed standard. An earlier study in 1977 by Chheda had already described the synthesis and characterization of N6-succinyladenosine from human urine.[4] This prior work was instrumental in the rapid identification of the compound accumulating in ADSL-deficient patients.

-

Synthetic Protocol (General approach based on published methods):

-

The synthesis of N6-succinyladenosine typically involves the reaction of 6-chloropurine ribonucleoside with L-aspartic acid under basic conditions. The 6-chloro group is a good leaving group, and the amino group of aspartic acid acts as a nucleophile to form the N6-substituted adenosine derivative. Subsequent purification by chromatography yields the final product.

-

Quantitative Data

The initial study by Jaeken and Van den Berghe provided the first quantitative measurements of succinyladenosine in the body fluids of patients with ADSL deficiency. These findings established the basis for its use as a diagnostic marker.

| Biological Fluid | Succinyladenosine Concentration (Patient) | Succinyladenosine Concentration (Control) |

| Cerebrospinal Fluid (CSF) | ~100 µmol/L | Undetectable |

| Plasma | 5 - 10 µmol/L | Undetectable |

| Urine | In the mmol/L range | Possible trace amounts |

Table 1: Initial Quantitative Analysis of Succinyladenosine in ADSL Deficiency Patients (Data from Jaeken and Van den Berghe, 1984)[1]

Signaling Pathways and Logical Relationships

The discovery of succinyladenosine is intrinsically linked to the purine nucleotide cycle and the de novo purine synthesis pathway. The accumulation of this metabolite is a direct consequence of a blockage in these pathways due to deficient ADSL activity.

Experimental Workflow for Discovery

The logical flow of experiments that led to the discovery and initial characterization of succinyladenosine can be visualized as follows:

Caption: Experimental workflow for the discovery of succinyladenosine.

Metabolic Pathway of Succinyladenosine Accumulation

The following diagram illustrates the metabolic block in the purine nucleotide cycle that leads to the formation and accumulation of succinyladenosine.

Caption: Metabolic pathway showing succinyladenosine accumulation.

Conclusion

The discovery and initial characterization of succinyladenosine represent a landmark in the study of inborn errors of metabolism. It was a direct result of meticulous biochemical investigation spurred by a challenging clinical presentation. The identification of succinyladenosine not only provided a definitive diagnostic marker for ADSL deficiency but also illuminated the critical role of the purine nucleotide cycle in neurological function. The foundational work of Jaeken and Van den Berghe paved the way for subsequent research into the pathophysiology of ADSL deficiency and the ongoing search for therapeutic interventions. This technical guide serves as a testament to the power of classic biochemical approaches in unraveling the molecular basis of human disease.

References

- 1. An infantile autistic syndrome characterised by the presence of succinylpurines in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adenylosuccinate lyase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isolation and characterization of N6-succinyladenosine from human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pathophysiology of Succinyladenosine Accumulation: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pathophysiology of succinyladenosine accumulation, a hallmark of Adenylosuccinate Lyase (ADSL) deficiency. This document details the genetic and enzymatic basis of the disorder, the biochemical consequences of metabolite accumulation, and the current understanding of the molecular mechanisms underlying its neurotoxic effects. It is designed to serve as a resource for researchers and professionals involved in the study and development of therapeutic strategies for this rare metabolic disease.

Introduction to Adenylosuccinate Lyase Deficiency

Adenylosuccinate lyase (ADSL) deficiency is an autosomal recessive inherited disorder of purine metabolism.[1] The disorder is caused by mutations in the ADSL gene, located on chromosome 22q13.1, which encodes the enzyme adenylosuccinate lyase.[2] This enzyme plays a crucial role in de novo purine synthesis and the purine nucleotide cycle, catalyzing two separate reactions: the conversion of succinylaminoimidazole carboxamide ribotide (SAICAR) to aminoimidazole carboxamide ribotide (AICAR) and the conversion of adenylosuccinate (S-AMP) to adenosine monophosphate (AMP).[3][4]

Reduced or absent ADSL activity leads to the accumulation of its two substrates, SAICAR and S-AMP. These are subsequently dephosphorylated to succinylaminoimidazole carboxamide riboside (SAICAr) and succinyladenosine (S-Ado), respectively, which accumulate in the cerebrospinal fluid (CSF), urine, and plasma of affected individuals.[1][5] The clinical presentation of ADSL deficiency is heterogeneous, ranging from a fatal neonatal form to severe and milder forms, all primarily characterized by neurological impairments such as psychomotor retardation, epilepsy, and autistic features.[1][6]

Biochemical Consequences of ADSL Deficiency

The primary biochemical hallmark of ADSL deficiency is the accumulation of S-Ado and SAICAr in bodily fluids.[1] While the absolute concentrations of these metabolites do not always correlate with the severity of the disease, the ratio of S-Ado to SAICAr in the CSF is considered a valuable prognostic indicator.[7][8]

Quantitative Data on Metabolite Accumulation

The following tables summarize the reported concentrations and ratios of succinyladenosine (S-Ado) and succinylaminoimidazole carboxamide riboside (SAICAr) in patients with different clinical forms of Adenylosuccinate Lyase (ADSL) deficiency.

| Clinical Phenotype | S-Ado/SAICAr Ratio in CSF | Reference |

| Fatal Neonatal Form | < 1 | [2] |

| Type I (Severe) | ~ 1 | [2] |

| Type II (Mild/Moderate) | 2 - 4 | [2] |

| Biological Fluid | Patient | Analyte | Concentration | Normal Range | Reference |

| Urine | Patient F1 | Succinyladenosine | 281.9 mmol/mol creatinine | 0 - 30.2 mmol/mol creatinine | [4] |

| Patient F3-2 | Succinyladenosine | 96.9 mmol/mol creatinine | 0 - 30.2 mmol/mol creatinine | [4] | |

| Patient F3-3 | Succinyladenosine | 123.8 mmol/mol creatinine | 0 - 30.2 mmol/mol creatinine | [4] | |

| CSF | Patient F2 | Succinyladenosine | 673.50 µmol/L | 0.74 - 4.92 µmol/L | [4] |

Pathophysiological Mechanisms of Succinyladenosine Accumulation

The precise mechanisms by which the accumulation of S-Ado and SAICAr leads to the severe neurological phenotype observed in ADSL deficiency are not fully understood. Several hypotheses have been proposed, focusing on the potential toxicity of these metabolites and the disruption of downstream cellular processes.

Neurotoxicity of Succinylpurines

It is widely believed that the accumulation of succinylpurines exerts a direct neurotoxic effect.[7] Some studies suggest that SAICAr may be the primary neurotoxic compound, with S-Ado potentially having a counteracting effect.[9] The structural similarity of these compounds to endogenous purines may lead to interference with various cellular processes.

Proposed Downstream Signaling Effects

Recent research has begun to shed light on the downstream cellular pathways affected by ADSL deficiency and the accumulation of its substrates. Two key areas of investigation include DNA damage signaling and impaired ciliogenesis.[10][11]

-

DNA Damage Signaling: A deficiency in AMP, a product of the ADSL-catalyzed reaction, may lead to increased DNA damage signaling and cell cycle delays.[10][11]

-

Impaired Ciliogenesis: The accumulation of SAICAr has been specifically linked to impaired primary ciliogenesis, a process crucial for neurodevelopment.[10][11]

The following diagram illustrates the proposed downstream consequences of ADSL deficiency.

Caption: Proposed downstream signaling consequences of ADSL deficiency.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of succinyladenosine accumulation and its effects.

Quantification of Succinyladenosine and SAICAr by LC-MS/MS

This protocol is adapted from a method for the analysis of purine metabolites in urine and can be optimized for plasma and CSF.[4]

4.1.1. Sample Preparation (Urine)

-

Thaw frozen urine samples on ice.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any precipitates.

-

Transfer the supernatant to a new microcentrifuge tube.

-

Dilute the urine sample 1:10 with ultrapure water.

-

Add an internal standard solution containing isotopically labeled S-Ado and SAICAr.

-

Vortex briefly to mix.

-

The sample is ready for injection into the LC-MS/MS system.

4.1.2. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Gradient: A linear gradient from 0% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Succinyladenosine: Monitor the transition of the parent ion to a specific product ion (e.g., m/z 384.1 -> 250.1).

-

SAICAr: Monitor the transition of the parent ion to a specific product ion (e.g., m/z 392.1 -> 258.1).

-

Internal Standards: Monitor the corresponding transitions for the isotopically labeled standards.

-

-

Optimization: Optimize cone voltage and collision energy for each analyte and internal standard to achieve maximum sensitivity.

-

4.1.3. Data Analysis

-

Integrate the peak areas for S-Ado, SAICAr, and their respective internal standards.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Generate a calibration curve using standards of known concentrations.

-

Determine the concentration of S-Ado and SAICAr in the samples by interpolating from the calibration curve.

-

Normalize urine concentrations to creatinine levels.

The following diagram outlines the experimental workflow for quantifying S-Ado and SAICAr.

Caption: Workflow for LC-MS/MS quantification of succinylpurines.

In Vitro Neurotoxicity Assessment

This protocol describes a general method to assess the neurotoxic effects of succinyladenosine on a neuronal cell line (e.g., SH-SY5Y) using the MTT assay for cell viability and a caspase activity assay for apoptosis.

4.2.1. Cell Culture and Treatment

-

Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin/streptomycin) at 37°C in a humidified atmosphere of 5% CO2.

-

Seed cells into 96-well plates at a density of 1 x 10^4 cells per well.

-

Allow cells to adhere and grow for 24 hours.

-

Prepare a stock solution of succinyladenosine in sterile PBS or culture medium.

-

Treat the cells with varying concentrations of succinyladenosine (e.g., 0, 10, 50, 100, 200 µM) for 24, 48, and 72 hours. Include a vehicle control (medium or PBS alone).

4.2.2. MTT Assay for Cell Viability

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

4.2.3. Caspase-3/7 Activity Assay for Apoptosis

-

After the treatment period, use a commercially available caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay).

-

Add 100 µL of the caspase-glo reagent to each well.

-

Mix the contents of the wells by gentle shaking.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence using a microplate reader.

-

Express caspase activity as a fold change relative to the vehicle-treated control.

The following diagram illustrates the workflow for assessing the neurotoxicity of succinyladenosine.

Caption: Experimental workflow for in vitro neurotoxicity assessment.

Conclusion

The pathophysiology of succinyladenosine accumulation in ADSL deficiency is a complex process involving direct neurotoxicity of accumulating metabolites and the disruption of critical cellular signaling pathways. This technical guide provides a foundational understanding of the current state of research, offering valuable data and experimental protocols for scientists and drug development professionals. Further investigation into the precise molecular mechanisms of S-Ado and SAICAr toxicity is crucial for the development of targeted therapies for this devastating neurological disorder. The methodologies and data presented herein are intended to facilitate these research efforts.

References

- 1. Adenylosuccinate lyase deficiency--first British case - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diagnosis of adenylosuccinate lyase deficiency by metabolomic profiling in plasma reveals a phenotypic spectrum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adenylosuccinate lyase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The activity and expression of adenylosuccinate lyase were reduced during modern human evolution, affecting brain and behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ADSL deficiency [www1.lf1.cuni.cz]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of Cell Viability by the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pathway-specific effects of ADSL deficiency on neurodevelopment | eLife [elifesciences.org]

- 11. Pathway-specific effects of ADSL deficiency on neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]

Succinoadenosine and its Nexus to Succinylpurinemic Autism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Succinylpurinemic autism, clinically known as Adenylosuccinate Lyase (ADSL) deficiency, is a rare autosomal recessive metabolic disorder characterized by significant neurological impairments, including psychomotor retardation, epilepsy, and autistic features. The underlying cause is a defect in the ADSL gene, which encodes the enzyme adenylosuccinate lyase. This enzyme plays a crucial role in two distinct steps of the de novo purine synthesis and the purine nucleotide cycle. A deficiency in ADSL leads to the accumulation of two neurotoxic compounds: succinyladenosine (S-Ado) and succinylaminoimidazolecarboxamide riboside (SAICAr) in bodily fluids. The quantification of these metabolites, particularly succinoadenosine, is a primary biomarker for the diagnosis of this condition. This guide provides an in-depth overview of the biochemical basis of ADSL deficiency, detailed experimental protocols for diagnosis and research, and a summary of the quantitative data linking this compound levels to the clinical phenotypes of succinylpurinemic autism.

The Biochemical Core of ADSL Deficiency

Adenylosuccinate lyase is a critical enzyme in the synthesis of purines, the building blocks of DNA and RNA. It catalyzes two non-sequential reactions:

-

In the de novo purine synthesis pathway: ADSL converts succinylaminoimidazole carboxamide ribotide (SAICAR) to aminoimidazole carboxamide ribotide (AICAR).

-

In the purine nucleotide cycle: ADSL cleaves adenylosuccinate (S-AMP) to form adenosine monophosphate (AMP) and fumarate.

A deficiency in ADSL disrupts both pathways, leading to the accumulation of the substrates SAICAR and S-AMP. These are subsequently dephosphorylated to SAICAr and succinyladenosine (S-Ado), respectively, which are then released into the cerebrospinal fluid (CSF), urine, and plasma.[1][2] The accumulation of these succinylpurines is believed to be neurotoxic, leading to the clinical manifestations of the disorder.[2]

Signaling Pathways

The following diagrams illustrate the pivotal role of ADSL in purine metabolism and the consequences of its deficiency.

References

The Enzymatic Formation of Succinoadenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Succinoadenosine, a key intermediate in the purine nucleotide cycle, is formed through a critical enzymatic reaction catalyzed by adenylosuccinate synthetase (AdSS). This enzyme facilitates the conversion of inosine monophosphate (IMP) to this compound, a precursor to adenosine monophosphate (AMP). The subsequent cleavage of this compound by adenylosuccinate lyase (ADSL) yields AMP and fumarate, linking purine metabolism with the citric acid cycle. This technical guide provides a comprehensive overview of the enzymatic formation of this compound, detailing the biochemical pathways, enzyme kinetics, and experimental protocols relevant to its study. The intricate regulation of this pathway and its significance in cellular metabolism and disease make it a compelling target for drug development.

Introduction

The synthesis of purine nucleotides is a fundamental cellular process essential for DNA and RNA synthesis, energy metabolism, and cellular signaling. The formation of this compound represents a pivotal step in the conversion of IMP to AMP, a pathway conserved across various organisms. This process is primarily orchestrated by two key enzymes: adenylosuccinate synthetase (AdSS) and adenylosuccinate lyase (ADSL).

Adenylosuccinate synthetase (EC 6.3.4.4) catalyzes the GTP-dependent condensation of IMP and L-aspartate to form this compound, also known as adenylosuccinate.[1][2][3] This reaction is the first committed step in the synthesis of AMP from IMP.[2] Subsequently, adenylosuccinate lyase (EC 4.3.2.2) cleaves the succinyl group from this compound to produce AMP and fumarate.[4] This two-step conversion is a central part of the purine nucleotide cycle.[5]

This guide will delve into the technical aspects of this compound formation, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated biochemical pathways and workflows.

Biochemical Pathway: The Purine Nucleotide Cycle

The formation and breakdown of this compound are integral to the purine nucleotide cycle. This cycle plays a crucial role in cellular energy balance, particularly in muscle tissue, by converting amino acids into citric acid cycle intermediates.[5] The cycle also helps to regulate the levels of adenine nucleotides.[5]

The core reactions of the purine nucleotide cycle involving this compound are:

-

AMP Deamination: AMP is deaminated to IMP by AMP deaminase.

-

This compound Synthesis: Adenylosuccinate synthetase (AdSS) catalyzes the synthesis of this compound from IMP and aspartate, utilizing GTP as an energy source.[2][3]

-

AMP Regeneration: Adenylosuccinate lyase (ADSL) cleaves this compound to form AMP and fumarate.[4]

The net result of this cycle is the deamination of aspartate to fumarate, which can then enter the citric acid cycle.

Regulation of the Purine Nucleotide Cycle

The purine nucleotide cycle is tightly regulated to maintain appropriate levels of adenine and guanine nucleotides. The activity of adenylosuccinate synthetase is a key regulatory point. It is subject to feedback inhibition by AMP, which acts as a competitive inhibitor with respect to IMP.[6] This ensures that the production of AMP is balanced with the cell's needs. Furthermore, the expression of the genes encoding the enzymes of this pathway is regulated at the transcriptional level in response to the availability of purines.[7]

Quantitative Data: Enzyme Kinetics

The kinetic parameters of adenylosuccinate synthetase have been characterized in various organisms. This data is crucial for understanding the enzyme's efficiency and its interaction with substrates and inhibitors, and for the development of potential therapeutic agents.

| Organism/Tissue | Substrate | K_m_ (μM) | V_max_ | Reference |

| Escherichia coli | IMP | 20 | 1.35 x 10-3 mM/min | [8][9] |

| GTP | 23 | [8][9] | ||

| Aspartate | 300 | [8][9] | ||

| Yoshida Sarcoma Ascites Tumor Cells | IMP | 41 | ||

| GTP | 7 | |||

| Aspartate | 98 | |||

| Maize (Zea mays) | IMP | 21 | ||

| GTP | 16 | |||

| Aspartate | 335 |

Table 1: Michaelis-Menten Constants (K_m_) for Adenylosuccinate Synthetase.

| Organism | Inhibitor | Substrate Competed With | K_i_ (μM) | Reference |

| Escherichia coli | GMP | GTP | 24 | [8][9] |

| GDP | GTP | 8 | [8][9] | |

| AMP | IMP | 10 | [8][9] | |

| This compound | IMP | 7.5 | [8][9] | |

| Succinate | Aspartate | 8000 | [8][9] | |

| Yoshida Sarcoma Ascites Tumor Cells | Hadacidin | Aspartate | 2.5 |

Table 2: Inhibition Constants (K_i_) for Adenylosuccinate Synthetase.

Experimental Protocols

Adenylosuccinate Synthetase Activity Assay

The activity of adenylosuccinate synthetase is typically measured by monitoring the formation of its product, this compound, or the consumption of one of its substrates. A common method is a continuous spectrophotometric assay.

Principle: This assay follows the increase in absorbance at a specific wavelength that accompanies the formation of this compound.

Reagents:

-

Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT

-

Substrate Stock Solutions:

-

10 mM IMP

-

10 mM GTP

-

100 mM L-Aspartate

-

-

Enzyme: Purified adenylosuccinate synthetase

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing the assay buffer and the substrates IMP and GTP at their final desired concentrations.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding a known amount of adenylosuccinate synthetase.

-

Immediately monitor the change in absorbance at 280 nm over time using a spectrophotometer.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

Purification of Adenylosuccinate Synthetase

Recombinant adenylosuccinate synthetase is commonly purified using a combination of affinity and size-exclusion chromatography.

Materials:

-

E. coli cell paste overexpressing His-tagged AdSS

-

Lysis Buffer (e.g., 50 mM HEPES pH 8.0, 300 mM NaCl, 30 mM imidazole, 1 mM DTT, 1 mM PMSF)

-

Wash Buffer (e.g., Lysis Buffer with adjusted imidazole concentration)

-

Elution Buffer (e.g., Lysis Buffer with 250-500 mM imidazole)

-

Size-Exclusion Chromatography (SEC) Buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT)

-

Ni-NTA affinity column

-

Size-exclusion chromatography column (e.g., Superdex 200)

Procedure:

-

Cell Lysis: Resuspend the cell paste in Lysis Buffer and lyse the cells by sonication or high-pressure homogenization.

-

Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with Wash Buffer to remove non-specifically bound proteins. Elute the His-tagged AdSS with Elution Buffer.

-

Size-Exclusion Chromatography: Pool the fractions containing AdSS and concentrate the protein. Load the concentrated protein onto a size-exclusion chromatography column equilibrated with SEC Buffer to separate the protein by size and remove any remaining impurities.

-

Purity Analysis: Assess the purity of the final protein sample by SDS-PAGE.

X-ray Crystallography of Adenylosuccinate Synthetase

Determining the three-dimensional structure of AdSS provides invaluable insights into its catalytic mechanism and interactions with substrates and inhibitors.

General Protocol:

-

Crystallization Screening: Use a purified and concentrated AdSS sample to screen a wide range of crystallization conditions using techniques like hanging-drop or sitting-drop vapor diffusion. This involves mixing the protein with various precipitants, buffers, and salts.[10][11][12]

-

Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the components, temperature, and other parameters to obtain large, well-diffracting crystals.[10]

-

Data Collection: Flash-cool a single crystal in liquid nitrogen and expose it to a high-intensity X-ray beam at a synchrotron source to collect diffraction data.

-

Structure Determination and Refinement: Process the diffraction data and use computational methods to solve the phase problem and build an atomic model of the protein. Refine the model against the experimental data to obtain a high-resolution structure.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Adenylosuccinate synthase - Wikipedia [en.wikipedia.org]

- 4. Adenylosuccinate - Wikipedia [en.wikipedia.org]

- 5. Purine nucleotide cycle - Wikipedia [en.wikipedia.org]

- 6. columbia.edu [columbia.edu]

- 7. portlandpress.com [portlandpress.com]

- 8. Multiplex Assay Kit for Adenylosuccinate Synthase (ADSS) ,etc. by FLIA (Flow Luminescence Immunoassay) | LMJ670Mu | Mus musculus (Mouse) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]

- 9. assaygenie.com [assaygenie.com]

- 10. Purification, crystallization and preliminary X-ray analysis of adenylosuccinate synthetase from the fungal pathogen Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preliminary X-ray crystallographic study of adenylosuccinate synthetase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Purification, crystallization and preliminary X-ray analysis of adenylosuccinate synthetase from the fungal pathogen Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]

Succinyladenosine and Its Role in Inborn Errors of Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inborn errors of metabolism represent a diverse group of genetic disorders resulting from defects in metabolic pathways. Among these, disorders of purine metabolism can have severe neurological consequences. This technical guide focuses on the role of succinyladenosine, a key biomarker for Adenylosuccinate Lyase (ADSL) deficiency, a rare autosomal recessive disorder. The accumulation of succinyladenosine and other succinylpurines in physiological fluids is the biochemical hallmark of this disease, leading to a spectrum of clinical phenotypes ranging from fatal neonatal encephalopathy to milder forms with psychomotor delay and autistic features.[1][2][3] This document provides an in-depth overview of the biochemical pathways, pathophysiology, diagnostic methodologies, and quantitative data related to succinyladenosine in the context of ADSL deficiency.

Introduction to Adenylosuccinate Lyase Deficiency

Adenylosuccinate Lyase (ADSL) is a crucial enzyme that participates in two distinct steps of the de novo purine synthesis pathway and the purine nucleotide cycle.[3][4][5] Specifically, ADSL catalyzes the conversion of succinylaminoimidazole carboxamide ribotide (SAICAR) to aminoimidazole carboxamide ribotide (AICAR) and the conversion of adenylosuccinate (S-AMP) to adenosine monophosphate (AMP).[4][5]

Mutations in the ADSL gene, located on chromosome 22q13.1, lead to a deficiency in the ADSL enzyme.[6] This enzymatic block results in the accumulation of the two substrates, SAICAR and S-AMP. These are subsequently dephosphorylated by 5'-nucleotidases to their respective nucleoside forms, succinylaminoimidazolecarboxamide riboside (SAICAr) and succinyladenosine (S-Ado), which accumulate in cerebrospinal fluid (CSF), urine, and plasma.[2][3][5] The presence of these succinylpurines is the pathognomonic biochemical feature of ADSL deficiency.[2][3]

The clinical presentation of ADSL deficiency is highly heterogeneous and is broadly classified into three phenotypes:

-

Fatal Neonatal Form: Characterized by severe encephalopathy, lack of spontaneous movement, respiratory failure, and intractable seizures, leading to death within the first few weeks of life.[2][3]

-

Type I (Severe Form): Presents within the first few months of life with severe psychomotor retardation, microcephaly, early-onset seizures, and often autistic features.[2][4]

-

Type II (Mild to Moderate Form): Has a later onset, typically within the first few years of life, with slight to moderate psychomotor retardation and transient contact disturbances.[2]

Biochemical Pathways and Pathophysiology

The precise pathogenic mechanisms of ADSL deficiency are not fully elucidated. However, the neurotoxic effects of the accumulating succinylpurines, SAICAr and S-Ado, are believed to be a primary contributor to the neurological symptoms.[1][3] Another hypothesis suggests that a deficiency in purine nucleotide synthesis could play a role, although studies have not consistently shown decreased purine nucleotide concentrations in tissues from affected individuals, possibly due to the purine salvage pathway.[3]

Purine De Novo Synthesis and Purine Nucleotide Cycle

The following diagram illustrates the points of enzymatic block in ADSL deficiency within the purine metabolic pathways.

Quantitative Data on Succinylpurine Accumulation

The diagnosis of ADSL deficiency relies on the detection of elevated levels of S-Ado and SAICAr in biological fluids. The concentrations of these metabolites can vary depending on the severity of the disease phenotype.

| Biomarker | Fluid | Normal Range | ADSL Deficiency Range | Phenotypic Correlation | Citation |

| Succinyladenosine (S-Ado) | Urine | 0 - 5 mmol/mol creatinine | 96.9 - 281.9 mmol/mol creatinine | Generally elevated in all forms. | [4][5] |

| CSF | 0.74 - 4.92 µmol/L | Can reach up to 673.50 µmol/L | Higher levels in milder forms (Type II). | [5][7] | |